molecular formula C13H21N3O3 B6215244 rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 2728266-77-9

rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B6215244
CAS RN: 2728266-77-9
M. Wt: 267.3
InChI Key:
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Description

Rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, also known as rac-TBHP, is a synthetic compound derived from the tert-butyl group and the pyrazole moiety. It is a versatile compound that has been used in many scientific applications, ranging from drug design to biochemical research. Rac-TBHP is a potent inhibitor of several enzymes, and has been used to study the structure and function of various proteins. It has also been used to study the effects of oxidative stress and to investigate the role of reactive oxygen species (ROS) in various biological processes.

Mechanism of Action

Rac-TBHP is a potent inhibitor of several enzymes, such as the cytochrome P450 enzyme family. It inhibits the activity of these enzymes by binding to the heme group, which is a component of the enzyme’s active site. This binding prevents the binding of the substrate, which prevents the enzyme from catalyzing its reaction. Rac-TBHP also binds to other proteins, such as the thioredoxin reductase, and inhibits its activity.
Biochemical and Physiological Effects
Rac-TBHP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as the cytochrome P450 enzyme family. It has also been shown to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. Rac-TBHP has also been shown to induce apoptosis in cells, which is a form of programmed cell death.

Advantages and Limitations for Lab Experiments

Rac-TBHP has several advantages for lab experiments, such as its ability to inhibit the activity of various enzymes, its ability to increase the levels of ROS, and its ability to induce apoptosis. However, there are also several limitations to using rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in lab experiments. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

In the future, rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate could be used to study the effects of oxidative stress and ROS on various biological processes. Additionally, it could be used to investigate the mechanisms of drug action and to study the effects of drugs on the activity of various enzymes. It could also be used to study the structure and function of various proteins and to investigate the role of reactive oxygen species in various diseases. Finally, rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate could be used to develop new drugs and to design new inhibitors of various enzymes.

Synthesis Methods

Rac-TBHP can be synthesized through a variety of methods. The most common method involves the reaction of a tert-butyl halide with a pyrazole in the presence of a base, such as sodium hydroxide. This reaction yields rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate as the major product, with other minor products such as the rac-t-butyl ester and the rac-t-butyl alcohol. Other methods of synthesis include the reaction of a tert-butyl halide with an isocyanide, the reaction of a tert-butyl halide with a pyrazole in the presence of a Lewis acid, and the reaction of a tert-butyl halide with an amine.

Scientific Research Applications

Rac-TBHP has been used in a variety of scientific research applications, such as drug design and biochemical research. It has been used to study the structure and function of various proteins, as well as to study the effects of oxidative stress and to investigate the role of reactive oxygen species (ROS) in various biological processes. Rac-TBHP has also been used to study the activity of various enzymes, such as the cytochrome P450 enzyme family. It has also been used to study the effects of drugs on the activity of various enzymes, as well as to investigate the mechanisms of drug action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves the protection of the hydroxyl group, followed by the addition of the pyrazole ring to the piperidine ring, and finally deprotection of the hydroxyl group.", "Starting Materials": [ "3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "sodium hydride", "methanol" ], "Reaction": [ "Protection of the hydroxyl group with tert-butyl chloroformate and triethylamine in dimethylformamide", "Addition of the pyrazole ring to the piperidine ring using sodium hydride and 1H-pyrazole in dimethylformamide", "Deprotection of the hydroxyl group using methanol and hydrochloric acid" ] }

CAS RN

2728266-77-9

Molecular Formula

C13H21N3O3

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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